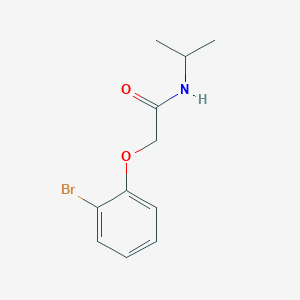![molecular formula C14H14N2O4S2 B5618090 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound with the molecular formula C14H14N2O4S2 It is known for its unique structure, which includes an acetylamino group, a sulfonyl group, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-thiopheneacetic acid in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Acetylation: 4-aminobenzenesulfonamide is acetylated using acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide.
Coupling Reaction: The acetylated product is then reacted with 2-thiopheneacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(acetylamino)sulfonyl]phenyl}acetamide
- N-{4-[(acetylamino)sulfonyl]phenyl}-2-(benzylsulfanyl)acetamide
- N-{4-[(acetylamino)sulfonyl]phenyl}-2-(phenoxy)acetamide
Uniqueness
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10(17)16-22(19,20)13-6-4-11(5-7-13)15-14(18)9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZDKJHHQBPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618009.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5618019.png)
![3-(piperidin-1-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5618031.png)
![4-[1-(2-methyl-2-morpholin-4-ylpropanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5618037.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)

![2,3,6-trimethyl-N-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5618051.png)
![1-{2,7-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ETHAN-1-ONE](/img/structure/B5618062.png)

![1-(3-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5618091.png)
![2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5618098.png)
![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)
